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Compound of Interest

Compound Name: Bitopertin (R enantiomer)

Cat. No.: B3029943 Get Quote

Compound: Bitopertin (R enantiomer) CAS Number: 845614-12-2 Development Codes:

RG1678 (R enantiomer), RO4917838 (R enantiomer)

Executive Summary
Bitopertin is a potent, selective, and orally bioavailable small-molecule inhibitor of Glycine

Transporter 1 (GlyT1).[1][2] Initially developed by Roche for the treatment of negative

symptoms associated with schizophrenia, it failed to meet primary endpoints in Phase III trials.

[3][4][5] Subsequently, its unique mechanism of modulating heme biosynthesis has led to its

repositioning for the treatment of rare hematologic disorders, specifically erythropoietic

protoporphyria (EPP) and X-linked protoporphyria (XLPP).[1][6] In this indication, Bitopertin has

demonstrated significant reductions in the primary pathogenic driver, protoporphyrin IX (PPIX),

and shown clinical improvements in photosensitivity.[7][8] Disc Medicine, having licensed the

compound from Roche, has submitted a New Drug Application (NDA) to the U.S. FDA for

accelerated approval in EPP.[9] This guide provides a comprehensive technical overview of

Bitopertin's chemistry, mechanism of action, pharmacology, and clinical development for

researchers and drug development professionals.

Chemical and Physical Properties
Bitopertin is a piperazine derivative with a complex chemical structure. The R enantiomer is the

specific stereoisomer under development.
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Property Value Reference

CAS Number 845614-12-2 [10][11]

Molecular Formula C₂₁H₂₀F₇N₃O₄S [3][10]

Molar Mass 543.46 g·mol⁻¹ [3][10]

IUPAC Name

{4-[3-Fluoro-5-

(trifluoromethyl)pyridin-2-

yl]piperazin-1-yl}{5-

(methylsulfonyl)-2-[(1R)-2,2,2-

trifluoro-1-

methylethoxy]phenyl}methano

ne

[3]

SMILES C--INVALID-LINK--C(F)(F)F [10]

Mechanism of Action
Bitopertin's mechanism of action is centered on the potent and selective inhibition of Glycine

Transporter 1 (GlyT1).[3] GlyT1 is a sodium- and chloride-dependent transporter responsible

for the reuptake of glycine from the extracellular space, thereby regulating its concentration.[12]

This inhibition has two distinct, tissue-specific therapeutic implications.

Central Nervous System (CNS): NMDA Receptor
Modulation
In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA)

receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13]

The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor

activity contributes to the negative and cognitive symptoms of the disorder.[14] By inhibiting

GlyT1 in the brain, Bitopertin increases synaptic glycine levels, enhancing the activation of

NMDA receptors by glutamate.[13][14] This was the rationale for its initial development for

schizophrenia.[3][14]
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Caption: Bitopertin's CNS mechanism of action on the NMDA receptor.

Erythroid Precursors: Heme Biosynthesis Modulation
GlyT1 is highly expressed on erythroid precursors (developing red blood cells) in the bone

marrow.[7][15] These cells have a massive demand for glycine, which is the essential starting

substrate for heme synthesis, combining with succinyl-CoA in a reaction catalyzed by ALAS2.

[7][15] In EPP and XLPP, genetic defects in the heme synthesis pathway lead to the

accumulation of the toxic phototoxic intermediate, Protoporphyrin IX (PPIX).[2][16] By inhibiting

GlyT1 on these cells, Bitopertin limits the uptake of extracellular glycine, reducing the overall

flux through the heme synthesis pathway.[1][15] This, in turn, decreases the production and

accumulation of PPIX.[2][7] This substrate reduction therapy is the basis for its use in

erythropoietic porphyrias.
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Caption: Bitopertin's mechanism of modulating heme synthesis in EPP.
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Pharmacokinetics
Bitopertin exhibits favorable pharmacokinetic properties, including oral availability and a long

half-life, supporting once-daily dosing.[7] Preclinical and clinical studies have characterized its

profile.

Preclinical Pharmacokinetics (Rat)
Studies in female Sprague-Dawley rats have detailed the pharmacokinetic profile following

subcutaneous and intravenous administration. The compound is characterized by slow

absorption and elimination.[17][18]

Parameter
Subcutaneous
(0.03 - 3 mg/kg)

Intravenous (0.1
mg/kg)

Reference

Tmax (h) 3.7 - 24.0 N/A [17][18]

T₁/₂ (h) 35.06 - 110.32 N/A [17][18]

AUC₀-∞ (ng·h/mL) 439.6 - 34,018.9 N/A [17][18]

CL (L/h/kg) 0.07 - 0.13 N/A [17][18]

Human Pharmacokinetics
In humans, Bitopertin has a long half-life of approximately 40 hours.[7] Physiologically based

pharmacokinetic (PBPK) modeling has been successfully used to predict its behavior from

preclinical data to clinical outcomes.[19] Simulations indicated that when the oral dose exceeds

50 mg, solubility may limit the fraction of the dose absorbed.[19] A study in healthy male

volunteers showed that Bitopertin dose-dependently increases glycine levels in the

cerebrospinal fluid (CSF), confirming target engagement in the CNS.[20]

Preclinical Studies
Extensive preclinical work has validated the mechanism of action of Bitopertin in various

disease models.

EPP/XLPP In Vitro and In Vivo Models
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Proof-of-concept studies have demonstrated Bitopertin's efficacy in reducing PPIX in relevant

models.[2]

Cellular Models: In a K562 erythroid cell line engineered with an EPP genotype (via

CRISPR-Cas9), Bitopertin reduced PPIX accumulation.[2] Similar reductions were seen in

CD34+ human hematopoietic stem cells where the FECH gene was knocked down using

shRNA.[2]

Animal Models: In the Fechm1Pas mouse model of EPP and the Alas2Q548X mouse model

of XLPP, oral administration of Bitopertin significantly reduced erythrocyte and plasma PPIX

levels.[2][7] This reduction in PPIX also led to an amelioration of liver disease in the EPP

mouse model.[7]

Diamond-Blackfan Anemia (DBA) Models
Preclinical studies have explored Bitopertin for DBA, a congenital bone marrow failure

syndrome. In marrow cells from DBA patients and in RPS19-deficient CD34+ cells, Bitopertin

improved erythroid expansion.[21] In Rpl11 haploinsufficient mice, Bitopertin treatment resulted

in a dose-dependent improvement in anemia.[21]

Clinical Development
Bitopertin has been evaluated in over 4,000 human subjects across multiple clinical programs,

establishing a broad safety database.[2][6][7]

Schizophrenia
Numerous Phase II and III trials investigated Bitopertin as an adjunctive therapy for persistent

negative symptoms or suboptimally controlled positive symptoms of schizophrenia.

Phase II: A proof-of-concept study showed a significant improvement in the Negative

Symptom Factor Score (NSFS) from baseline, particularly at the 10 mg and 30 mg doses.[3]

[22]

Phase III: A series of large-scale Phase III trials (e.g., FlashLyte, DayLyte, SearchLyte)

ultimately failed to demonstrate a statistically significant separation from placebo on the
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primary endpoints.[4][5][23] While the drug was generally safe and well-tolerated, the lack of

efficacy led to the discontinuation of its development for schizophrenia.[3][4]

Erythropoietic Protoporphyria (EPP) and X-linked
Protoporphyria (XLP)
Development for EPP and XLP has been highly promising, with Bitopertin positioned as a

potential first-in-class disease-modifying therapy.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.sciencedaily.com/releases/2017/06/170614092732.htm
https://pubmed.ncbi.nlm.nih.gov/28117049/
https://pubmed.ncbi.nlm.nih.gov/27816567/
https://en.wikipedia.org/wiki/Bitopertin
https://www.sciencedaily.com/releases/2017/06/170614092732.htm
https://www.discmedicine.com/our-pipeline/bitopertin/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Name Phase Design Key Findings Reference

BEACON 2 Open-label

Significant, dose-

dependent

reduction in

whole-blood

PPIX (approx.

40% with 60 mg

dose).[7][8]

Improved light

tolerance and a

>90% reduction

in phototoxic

reactions.[8][24]

[7][8][24]

AURORA 2

Randomized,

double-blind,

placebo-

controlled

Confirmed

significant PPIX

reduction and

improvements in

light tolerance

and quality of

life.[9]

[9]

APOLLO 3

Randomized,

double-blind,

placebo-

controlled

Confirmatory

study to support

full approval.[9]

[25]

[9][25]

HELIOS -
Open-label

extension

To assess long-

term safety and

efficacy.[9]

[9]

Based on the strength of the Phase 2 data, an NDA was submitted to the FDA under the

accelerated approval pathway in September 2025.[9]

Safety and Tolerability
Across trials in both schizophrenia and EPP, Bitopertin has demonstrated an acceptable safety

profile.[5][7]
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Common Adverse Events: The most frequently reported adverse events are generally mild

and transient, including dizziness, headache, and nausea.[6][24]

Hematologic Effects: A predictable, on-target effect is a dose-dependent, but typically

clinically negligible, reduction in hemoglobin, resulting in hypochromic and microcytic red

blood cells.[7] In EPP trials, this did not lead to significant anemia-related adverse events.[7]

[24]

Experimental Protocols
The following are representative protocols based on published methodologies. Researchers

should adapt and optimize these for their specific experimental contexts.

Protocol: Generation of K562-EPP Cellular Model
Objective: To create a human erythroid cell line that recapitulates the EPP genotype and

phenotype (PPIX accumulation).

Methodology (based on[2]):

Cell Culture: Culture K562 cells in standard RPMI-1640 medium supplemented with 10%

FBS and 1% penicillin-streptomycin.

CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting the FECH gene to (a)

introduce a knockout (KO) null allele via non-homologous end joining and (b) introduce the

common hypomorphic variant c.315-48T>C via homology-directed repair (HDR) using a

single-stranded oligodeoxynucleotide (ssODN) repair template.

Transfection: Co-transfect K562 cells with plasmids encoding Cas9, the gRNAs, and the

ssODN template using electroporation (e.g., Neon™ Transfection System).

Clonal Selection: Isolate single cells into 96-well plates by limiting dilution or fluorescence-

activated cell sorting (FACS).

Genotype Screening: Expand clones and screen for the desired FECH IVS3-48C/KO

genotype using PCR amplification of the target region followed by Sanger sequencing.
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Phenotype Confirmation: Validate the EPP phenotype by measuring protoporphyrin IX

(PPIX) levels. Lyse a known number of cells, extract porphyrins, and quantify PPIX using

liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare levels to wild-type

K562 cells to confirm significant accumulation.

Start: K562 Cells

Culture K562 Cells

Design gRNAs and
ssODN for FECH gene

Electroporation:
Cas9, gRNAs, ssODN

Single-Cell Cloning

Genotype Screening
(PCR + Sequencing)

Phenotype Confirmation
(LC-MS/MS for PPIX)

Validated K562-EPP
Cell Model
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Click to download full resolution via product page

Caption: Experimental workflow for creating a K562-EPP cell model.

Protocol: Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of Bitopertin in rats following

administration.

Methodology (based on[17]):

Animal Model: Use female Sprague-Dawley rats. House under standard conditions with ad

libitum access to food and water.

Drug Formulation: Prepare Bitopertin in a suitable vehicle for subcutaneous (s.c.) or

intravenous (i.v.) administration.

Dosing: Administer the formulated drug at desired concentrations (e.g., 0.03, 0.1, 0.3, 1, and

3 mg/kg for s.c.; 0.1 mg/kg for i.v.).

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other

appropriate site into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5,

1, 2, 4, 8, 24, 48, 72, 96 h post-dose).

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to

separate plasma. Store plasma samples at -80°C until analysis.

Sample Analysis:

Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile containing

an internal standard).

Centrifuge to pellet precipitated proteins.

Analyze the supernatant using a validated high-performance liquid chromatography

coupled with tandem mass spectrometry (HPLC-MS/MS) method to quantify Bitopertin

concentrations.
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Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to

calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T₁/₂), and

clearance (CL).

Conclusion
Bitopertin (R enantiomer) is a well-characterized GlyT1 inhibitor with a dual mechanism of

action affecting both CNS and hematologic pathways. While its journey as a potential therapy

for schizophrenia was unsuccessful in late-stage trials, its fundamental ability to modulate

heme biosynthesis by limiting glycine substrate has paved a new and promising path. Strong

preclinical and Phase II clinical data in erythropoietic protoporphyrias have demonstrated its

potential as the first disease-modifying therapy for these debilitating conditions, highlighting a

successful drug repositioning strategy based on a deep understanding of its core biological

function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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